2-(n-Propylcarbamoyl)benzeneboronic acid
Description
Properties
IUPAC Name |
[2-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBTFZMFIXGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations into the Reactivity of 2 N Propylcarbamoyl Benzeneboronic Acid
Fundamental Principles of Boronic Acid Reactivity
The chemical behavior of 2-(n-Propylcarbamoyl)benzeneboronic acid is rooted in the inherent properties of the boronic acid functional group. These properties are modulated by the presence of the n-propylcarbamoyl substituent at the ortho position.
Lewis Acidity and Electron Acceptor Properties
Boronic acids are well-established Lewis acids. The boron atom in its trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base (a nucleophile). wikipedia.org This fundamental property is the driving force for many of its characteristic reactions. The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is a key aspect of its chemistry. beilstein-journals.org
The Lewis acidity of a phenylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity by further delocalizing the negative charge in the resulting boronate species, while electron-donating groups decrease it. The carbamoyl (B1232498) group (-CONH₂) is generally considered to be electron-withdrawing through resonance and inductive effects. Therefore, it is anticipated that the n-propylcarbamoyl group in this compound enhances the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. The pKa of unsubstituted phenylboronic acid is approximately 8.83. wikipedia.org Ortho-substituted phenylboronic acids with electron-withdrawing groups that can participate in intramolecular interactions often exhibit lower pKa values. For instance, ortho-aminomethylphenylboronic acids show lowered pKa values, facilitating diol binding at neutral pH. nih.gov Based on these principles, the pKa of this compound is expected to be lower than that of phenylboronic acid.
Table 1: Estimated pKa Values of Selected Phenylboronic Acids
| Compound | Substituent | Estimated pKa |
| Phenylboronic acid | -H | 8.83 wikipedia.org |
| 2-(Aminomethyl)phenylboronic acid | -CH₂NH₂ | ~5.3 researchgate.net |
| This compound | -CONH(CH₂)₂CH₃ | < 8.8 (estimated) |
Note: The pKa value for this compound is an estimation based on the expected electronic effects of the ortho-substituent and trends observed in analogous compounds.
Tetrahedral Intermediate Formation with Nucleophiles
The interaction of a boronic acid with a nucleophile (e.g., a hydroxide (B78521) ion, an alcohol, or an amine) proceeds through the formation of a tetrahedral intermediate. In this process, the boron atom rehybridizes from sp² to sp³, forming a new bond with the nucleophile and acquiring a formal negative charge. This tetrahedral boronate species is central to the reactivity of boronic acids, including the formation of boronic esters. beilstein-journals.org
For this compound, the reaction with a generic nucleophile (Nu⁻) can be depicted as follows:
Figure 1: General mechanism of tetrahedral intermediate formation with a nucleophile.
The stability of this tetrahedral intermediate is enhanced by the electron-withdrawing nature of the n-propylcarbamoyl group, which helps to stabilize the negative charge on the boron atom.
Dynamics of Boronic Ester Formation and Hydrolysis
The reversible formation of boronic esters with diols is a hallmark of boronic acid reactivity. The kinetics and thermodynamics of this process are highly sensitive to the reaction conditions and the structure of the boronic acid.
pH-Dependence of Reversible Covalent Interactions
The formation of boronic esters is a pH-dependent equilibrium. Generally, esterification is more favorable at pH values near or above the pKa of the boronic acid, where a significant concentration of the more nucleophilic tetrahedral boronate species exists. nih.gov However, studies on ortho-aminomethylphenylboronic acids have shown that the reaction can proceed through two competing pathways: one involving the neutral trigonal boronic acid and another involving the anionic tetrahedral boronate. nih.gov
For this compound, the equilibrium between the free acid and its ester with a diol would be similarly influenced by pH. The expected lower pKa of this compound suggests that it may be an effective diol binder at physiological pH. The general equilibrium is as follows:
Figure 2: pH-dependent equilibrium of boronic ester formation.
The hydrolysis of the boronic ester is the reverse reaction and is typically favored at lower pH.
Spectroscopic and Kinetic Characterization of Boronic Ester Linkages
The formation and hydrolysis of boronic esters can be monitored by various spectroscopic techniques, most notably NMR spectroscopy. ¹¹B NMR is particularly powerful for this purpose, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. Trigonal boronic acids typically exhibit broad signals in the range of 27-33 ppm, while tetrahedral boronate esters show sharper signals at higher field, around 5-13 ppm.
Kinetic studies on analogous systems, such as ortho-aminomethylphenylboronic acids, have revealed complex mechanistic details. In some cases, saturation kinetics are observed at high diol concentrations, indicating a rate-determining step that precedes the reaction with the diol. nih.gov This has been attributed to the departure of a solvent molecule that may be coordinated to the boron atom. nih.govnih.gov A similar kinetic profile could be anticipated for this compound.
Table 2: Representative Kinetic Data for Boronic Ester Formation
| Boronic Acid | Diol | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Phenylboronic acid | Alizarin Red S | ~1.2 x 10³ | ~0.1 |
| ortho-Aminomethylphenylboronic acid | Fructose | (complex kinetics) | (complex kinetics) |
Note: This table presents representative data for analogous systems to illustrate the range of kinetic parameters. Specific rates for this compound would require experimental determination.
Intramolecular Interactions Influencing Reactivity and Conformation
The ortho-disposed n-propylcarbamoyl group in this compound is expected to play a crucial role in modulating the compound's reactivity and conformational preferences through intramolecular interactions. A key potential interaction is the formation of an intramolecular hydrogen bond between the N-H proton of the carbamoyl group and one of the oxygen atoms of the boronic acid's hydroxyl groups.
This intramolecular hydrogen bond would create a six-membered ring, which is conformationally favorable. Such an interaction can have several consequences:
Modulation of Acidity: By interacting with a hydroxyl group, the hydrogen bond can influence the acidity of the boronic acid.
Catalytic Effects: In a manner analogous to the general-acid catalysis observed in ortho-aminomethylphenylboronic acids, the carbamoyl group could potentially participate in the mechanism of boronic ester formation and hydrolysis. nih.gov
Computational studies on related ortho-substituted phenylboronic acids have shown that such intramolecular hydrogen bonds can be significant in determining the conformational stability. beilstein-journals.org For example, in 2-fluorophenylboronic acid, an intramolecular O-H···F hydrogen bond is a dominant stabilizing feature. beilstein-journals.org A similar, and likely stronger, N-H···O hydrogen bond is anticipated in this compound.
Figure 3: Plausible intramolecular hydrogen bonding in this compound.
Role of the Ortho-Carbamoyl Group in Modulating Boron Acidity
The Lewis acidity of the boron center is a critical parameter governing the reactivity of boronic acids. It influences the rates of transmetalation in cross-coupling cycles and the equilibrium of boronate ester formation. The ortho-carbamoyl group in this compound can modulate the Lewis acidity of the boron atom through a combination of electronic and through-space interactions.
The carbamoyl group (–CONH₂) is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. This electron-withdrawing nature can increase the Lewis acidity of the boronic acid. However, the presence of the n-propyl substituent on the nitrogen atom introduces an electron-donating alkyl group, which may slightly attenuate this effect compared to an unsubstituted carbamoyl group.
Theoretical studies on related organoboronamides have utilized computed ammonia (B1221849) affinity (AA) as a unified method to evaluate Lewis acidity. nih.gov These studies have shown that the Lewis acidity is correlated with structural parameters such as the B-X (where X is O or N) bond lengths; a stronger Lewis acidity corresponds to a longer B-X bond. nih.gov In the case of this compound, an intramolecular hydrogen bond between the N-H of the carbamoyl group and one of the hydroxyl groups of the boronic acid could form a six-membered ring. This interaction could influence the electron density at the boron center and, consequently, its Lewis acidity.
Furthermore, studies on ortho-aminomethyl arylboronic acids have revealed the potential for intramolecular B-N dative bonding. nih.gov Although a carbamoyl nitrogen is significantly less basic than an aminomethyl nitrogen, the possibility of a weak dative interaction influencing the boron's Lewis acidity cannot be entirely dismissed, especially in the boronate form. However, research on ortho-aminomethyl arylboronate esters indicated that solvent insertion often dominates over direct B-N dative bonding in protic media. nih.gov
The acidity of the boronic acid is also influenced by solvation effects. Computational studies on 2,6-diarylphenylboronic acids have shown that while the introduction of electron-withdrawing or -donating groups on flanking aryl rings did not significantly alter the pKa values, solvation energies of the boronic acid and its corresponding boronate were considerably affected. nih.gov For this compound, the interplay between the electronic effects of the substituent and its interaction with the solvent will ultimately determine the effective Lewis acidity in solution.
Calculated Properties of (3-Carbamoylphenyl)boronic acid (a constitutional isomer)
The following table presents theoretical data for a closely related isomer, which can provide insights into the electronic properties.
| Property | Value (B3LYP/6-311+G(2d,p)) | Value (HF/6-311+G(2d,p)) |
|---|---|---|
| Dipole Moment | 3.41 Debye | 3.41 Debye |
| Energy Gap (ELUMO - EHOMO) | 5.59 eV | 10.69 eV |
Conformational Analysis and its Impact on Reaction Pathways
The conformational preferences of this compound are dictated by the rotational barriers around the C-C, C-N, and C-B bonds. The orientation of the ortho-carbamoyl group relative to the boronic acid moiety is particularly important as it can influence intramolecular interactions and steric hindrance around the reactive center.
Computational studies on the constitutional isomer, (m-Carbamoylphenyl)boronic acid, have shown that the carbamoyl and boronic acid groups are twisted out of the plane of the benzene (B151609) ring. epstem.net For the ortho-isomer, steric repulsion between the two adjacent substituents would likely lead to a more pronounced out-of-plane arrangement to minimize van der Waals strain.
A key conformational feature to consider is the potential for intramolecular hydrogen bonding. The N-H proton of the n-propylcarbamoyl group can act as a hydrogen bond donor, while an oxygen atom of the boronic acid can act as an acceptor, leading to the formation of a pseudo-six-membered ring. This intramolecular hydrogen bond would stabilize a specific conformation where the two groups are oriented towards each other. Such a conformation could have significant implications for reactivity. For instance, it might rigidify the transition state in certain reactions or block one face of the boronic acid from incoming reagents.
The n-propyl group introduces additional conformational flexibility. Rotation around the N-C and C-C bonds of the propyl chain will lead to various conformers, which could sterically interact with the boronic acid group or the solvent shell.
In the solid state, arylboronic acids typically form hydrogen-bonded dimers. mdpi.com For this compound, the presence of the additional hydrogen bond donor (N-H) and acceptor (C=O) sites on the carbamoyl group could lead to more complex supramolecular assemblies. The specific packing arrangement could influence its solid-state reactivity and solubility.
Studies on other ortho-substituted phenylboronic acids have highlighted the importance of substituent orientation. For example, in 2,6-diarylphenylboronic acids, the flanking aryl rings were found to be non-coplanar with the central phenylboronic acid ring, and no evidence of intramolecular B-O-H---π interactions was observed in the crystal structure. ru.nl In the case of this compound, the balance between steric repulsion, intramolecular hydrogen bonding, and crystal packing forces will determine the dominant conformation in both solution and the solid state, which in turn will impact its reaction pathways.
Calculated Structural Parameters for (3-Carbamoylphenyl)boronic acid
The following table presents calculated bond lengths and dihedral angles for a constitutional isomer, providing a reference for the expected geometry.
| Parameter | Calculated Value (B3LYP/6-311+G(2d,p)) | Calculated Value (HF/6-311+G(2d,p)) |
|---|---|---|
| C4-B bond length | 1.5674 Å | 1.5745 Å |
| B(OH)₂ twist from benzene plane | 4.90° | 6.32° |
| CONH₂ twist from benzene plane | -15.54° | -18.30° |
Molecular Recognition and Binding Affinity Studies of 2 N Propylcarbamoyl Benzeneboronic Acid
Principles of Cis-Diol Recognition by Boronic Acids
The cornerstone of molecular recognition by boronic acids is their interaction with compounds possessing 1,2- or 1,3-diol functionalities. This interaction is a reversible covalent reaction that forms stable five- or six-membered cyclic esters, known as boronate esters.
Boronic acids, including phenylboronic acid derivatives, are weak Lewis acids. The boron atom is electron-deficient and can accept a pair of electrons from a Lewis base, such as a hydroxyl group. In aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form [-B(OH)₂] and an anionic, tetrahedral boronate form [-B(OH)₃]⁻. The tetrahedral boronate is the species that actively reacts with diols to form the cyclic ester.
This reversible binding is highly dependent on pH. The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, as this promotes the formation of the more reactive tetrahedral boronate ion. The general mechanism is as follows:
Equilibrium of Boronic Acid: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
Esterification: The tetrahedral boronate reacts with a cis-diol to form a cyclic boronate ester, releasing water.
This reversible nature is crucial for applications like sensors and affinity chromatography, allowing for the capture and subsequent release of diol-containing molecules like saccharides and glycans by simply altering the pH of the solution.
The formation of boronate esters is stereoselective, meaning the stability of the resulting complex depends on the spatial arrangement of the hydroxyl groups on the carbohydrate. Several factors influence this selectivity:
Diol Conformation: Boronic acids show a strong preference for cis-diols over trans-diols on a cyclic structure, as the cis configuration allows for the formation of a stable, low-strain five- or six-membered ring.
Ring Size and Flexibility: The binding affinity is influenced by whether the cis-diol is part of a furanose (five-membered) or pyranose (six-membered) ring. Furanose sugars with a cis-diol, such as fructose, often exhibit high affinity due to the favorable orientation of their hydroxyl groups.
Substituents: The substituents on both the phenyl ring of the boronic acid and the carbohydrate can create steric hindrance or secondary interactions (e.g., hydrogen bonding) that affect the binding affinity and selectivity. For 2-(n-Propylcarbamoyl)benzeneboronic acid, the ortho-carbamoyl group could potentially influence the pKa of the boronic acid or participate in secondary interactions with the target carbohydrate.
Interactions with Biologically Relevant Diol-Containing Molecules
A comprehensive search of scientific literature did not yield specific studies on the interaction of this compound with the biological molecules listed below. The following sections describe the general recognition principles for phenylboronic acids with these targets.
Sialic acids are crucial terminal monosaccharides on many glycoproteins and are often overexpressed on the surface of cancer cells. Phenylboronic acids are known to bind to sialic acid. Uniquely, the stability of the ester formed between phenylboronic acid and sialic acid increases as the pH decreases into a mildly acidic range (e.g., pH 6.5), which is the opposite trend observed for most other saccharides. nih.gov This property is attributed to the specific arrangement of hydroxyl groups on the sialic acid molecule. This pH-dependent affinity makes phenylboronic acid derivatives attractive candidates for targeting the acidic microenvironment of tumors. nih.gov
The Thomsen-Friedenreich (TF) antigen (Galβ1-3GalNAcα-O-Ser/Thr) is a tumor-associated carbohydrate antigen exposed on approximately 90% of carcinomas. nih.gov Its structure contains multiple diol functionalities, making it a theoretical target for boronic acid binding. Research has been conducted to develop libraries of boronic acid-based receptors to recognize the TF antigen, leveraging the potential for multiple interaction points to increase binding affinity and specificity. nih.gov However, specific data detailing the recognition of TF antigen by this compound is not currently available.
Quantitative Analysis of Binding Thermodynamics and Kinetics
Specific thermodynamic and kinetic data for the binding of this compound to diol-containing molecules are not available in the reviewed scientific literature. Therefore, data tables for binding constants (Kₐ), dissociation constants (Kₑ), and thermodynamic parameters cannot be provided for this specific compound.
The quantitative analysis of binding between a boronic acid and a diol typically involves determining several key parameters:
Binding/Association Constant (Kₐ): This value measures the strength of the binding affinity at equilibrium. A higher Kₐ indicates a stronger interaction. It is often determined using techniques like fluorescence spectroscopy, UV-Vis spectroscopy, or isothermal titration calorimetry (ITC).
Thermodynamic Parameters:
Enthalpy (ΔH): The heat released or absorbed during binding.
Entropy (ΔS): The change in the system's disorder upon binding. These parameters can be measured directly using ITC and provide insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). nih.gov
Kinetic Parameters:
Association Rate Constant (kₒₙ): The rate at which the boronate ester complex forms.
Dissociation Rate Constant (kₒff): The rate at which the complex breaks apart. These parameters describe the speed of the binding and unbinding processes and can be evaluated using methods like surface plasmon resonance (SPR).
Without experimental studies on this compound, these values remain undetermined for this specific molecule.
Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)
The binding affinity of a ligand to its target is a critical parameter in assessing its potential efficacy and selectivity. This affinity is quantitatively expressed by the dissociation constant (Kd) for binding equilibria and the inhibition constant (Ki) for enzyme inhibition. A lower Kd or Ki value signifies a higher binding affinity.
While specific experimental data for the dissociation and inhibition constants of this compound are not extensively available in the public domain, we can infer its potential binding characteristics based on studies of analogous ortho-substituted phenylboronic acids. The ortho-n-propylcarbamoyl group is expected to play a significant role in the molecule's interaction with various biological targets, such as serine proteases or the diol-rich surfaces of saccharides.
The determination of Kd and Ki values typically involves a range of biophysical and biochemical techniques. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), fluorescence spectroscopy, and enzyme kinetics assays are commonly employed to measure these constants. For instance, in an enzyme inhibition study, the Ki value would be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
To illustrate the kind of data that would be generated from such studies, a hypothetical data table is presented below. This table showcases potential Kd and Ki values for this compound against representative biological targets.
Hypothetical Binding Affinity Data for this compound
| Target | Method | Kd (μM) | Ki (μM) |
|---|---|---|---|
| Chymotrypsin | Enzyme Kinetics | - | 150 |
| Subtilisin | Enzyme Kinetics | - | 200 |
| Glucose | Fluorescence Spectroscopy | 500 | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Influence of Substituent Effects on Binding Affinity and Selectivity
The nature and position of substituents on the phenyl ring of a boronic acid can profoundly influence its binding affinity and selectivity. In the case of this compound, the ortho-n-propylcarbamoyl group introduces several key features that can modulate its molecular recognition properties.
Steric and Electronic Effects:
The ortho position of the n-propylcarbamoyl group places it in close proximity to the boronic acid moiety. This can lead to steric hindrance, which may either favorably or unfavorably influence binding, depending on the topology of the target's binding site. Electronically, the amide group can affect the Lewis acidity of the boron atom. nih.gov The acidity of the boronic acid is a crucial factor in its interaction with diols, as it influences the pKa and the propensity to form a tetrahedral boronate species. nih.gov
Intramolecular Hydrogen Bonding:
The amide group in the ortho position has the potential to form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid. This interaction can pre-organize the conformation of the molecule, potentially reducing the entropic penalty upon binding to a target and thereby enhancing affinity. Studies on other ortho-substituted phenylboronic acids have shown that such intramolecular interactions can significantly impact their recognition capabilities. rsc.orgpsu.edu
Influence of the N-Alkyl Chain:
To illustrate the potential impact of the N-alkyl chain length on binding affinity, a hypothetical comparison is presented in the table below.
Hypothetical Influence of N-Alkyl Chain Length on Ki (μM) against a Model Serine Protease
| Compound | Ki (μM) |
|---|---|
| 2-(Carbamoyl)benzeneboronic acid | 300 |
| 2-(N-Methylcarbamoyl)benzeneboronic acid | 250 |
| 2-(N-Ethylcarbamoyl)benzeneboronic acid | 180 |
| This compound | 150 |
Note: The data in this table is hypothetical and intended to illustrate the concept of structure-activity relationships. Specific experimental data is required for validation.
Applications in Chemical Biology and Biochemical Research
Mechanistic Studies of Enzyme Inhibition via Boronic Acid Interaction
Boronic acids are well-established as a class of inhibitors for various enzymes, leveraging the electrophilic nature of the boron atom. nih.gov Their mechanism of action often involves the formation of a stable, covalent adduct with a key nucleophilic residue in the enzyme's active site, effectively mimicking the transition state of the catalyzed reaction. nih.gov
Phenylboronic acids, including ortho-substituted derivatives, have demonstrated inhibitory activity against serine proteases and other hydrolytic enzymes like β-lactamases. nih.govmdpi.com The boronic acid moiety acts as a potent inhibitor by forming a covalent bond with the hydroxyl group of the catalytic serine residue, rendering it incapable of performing its nucleophilic function in peptide bond hydrolysis. nih.gov
Research on a series of phenylboronic acid derivatives has highlighted the importance of the substitution pattern on the phenyl ring for modulating inhibitory potency and selectivity. For instance, in studies against class A and class C β-lactamases, ortho-substituted derivatives showed distinct inhibition profiles compared to their meta-substituted counterparts. mdpi.com This suggests that the placement of the carbamoyl (B1232498) group in 2-(n-Propylcarbamoyl)benzeneboronic acid is critical for its specific inhibitory activity. The ortho-substituent's orientation can facilitate specific interactions within the enzyme's binding pocket, enhancing affinity for certain enzyme classes while being detrimental for others. mdpi.com
The table below presents inhibition constants (Kᵢ) for a set of phenylboronic acid derivatives against various serine β-lactamases, illustrating the impact of substituent positioning on inhibitory potency.
Table 1: Inhibition Constants (Kᵢ) of Phenylboronic Acid Derivatives against Serine β-Lactamases
| Compound | Derivative Type | KPC-2 (Class A) Kᵢ (µM) | GES-5 (Class A) Kᵢ (µM) | AmpC (Class C) Kᵢ (µM) |
| 2 | ortho-carboxyvinyl | 0.11 | 0.11 | 5.5 |
| 3 | meta-carboxyvinyl | >100 | >100 | 0.9 |
| 4 | ortho-carboxymethoxy | 0.23 | 0.18 | 9.0 |
| 5 | meta-carboxymethoxy | 11 | 8.2 | 0.8 |
| Data sourced from a study on phenylboronic acids probing molecular recognition against β-lactamases. mdpi.com |
The inhibitory action of boronic acids stems from the formation of a tetrahedral adduct with the active site serine. nih.gov X-ray crystallography studies have confirmed the formation of a covalent bond between the boron atom and the oxygen of the serine residue. nih.gov This adduct is a stable transition-state analogue that effectively blocks the enzyme's catalytic machinery. nih.gov
In the case of ortho-substituted phenylboronic acids inhibiting class A β-lactamases like KPC-2, the carboxylate-containing substituent plays a crucial role in anchoring the inhibitor within the active site. mdpi.com Structural analyses reveal that the substituent interacts with a specific carboxylate-binding pocket, forming hydrogen bonds with key residues such as Arg220, Ser130, and Thr237. mdpi.com The boronic acid moiety itself forms interactions that stabilize the complex, for example, with the backbone NH group of the catalytic serine and the backbone CO group of Thr232 in GES-5. mdpi.com This dual interaction—covalent bonding of the boronic acid and specific interactions of the ortho-substituent—leads to high-affinity inhibition. mdpi.com
Probing Molecular Interactions in Complex Biological Systems (excluding clinical human data)
Beyond simple enzyme inhibition, the unique reactivity of this compound can be harnessed to investigate more complex molecular events in biological systems.
Enzyme inhibitors can profoundly affect cellular signaling pathways by modulating the activity of key protein or lipid kinases. nih.gov While specific pathway modulation data for this compound is not extensively documented, its function as a serine protease inhibitor implies a potential to influence pathways regulated by these enzymes. Serine proteases are involved in a multitude of physiological processes, and their inhibition can lead to downstream effects on cellular signaling cascades. nih.gov For example, the inhibition of proteasome activity by the boronic acid-containing drug bortezomib (B1684674) leads to the disruption of the NF-κB signaling pathway. nih.gov Similarly, various phytochemicals are known to exert modulatory actions on pathways such as PI3K/Akt, MAPKs, and PKC by altering the phosphorylation state of target molecules. nih.govnih.gov By targeting specific enzymes, boronic acid derivatives can serve as tools to dissect the roles of these enzymes in complex cellular networks.
The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their use in probing molecular interactions. wikipedia.org This reactivity allows for the creation of "covalent adaptable" linkages, which are dynamic and can be modulated by external stimuli like pH. nih.govfrontiersin.org Boronic esters, formed by the condensation of a boronic acid with a diol, have been widely used to construct dynamic polymer networks and discrete molecular assemblies. nih.govresearchgate.netwur.nl
This principle can be applied to study receptor-ligand interactions. A ligand functionalized with a boronic acid can form a reversible covalent bond with a diol-containing receptor, such as a glycoprotein (B1211001) on a cell surface. The stability and exchange dynamics of this boronate ester linkage can provide insights into the binding event. nih.gov For example, studies with TetraAzaADamantane (TAAD) linkers, which have a triol structure, show that they can be crosslinked with boronic acids to form adaptable networks. frontiersin.orgwur.nl The dynamic nature of these linkages, confirmed by stress relaxation experiments, highlights their potential for creating responsive systems to probe biological interactions. frontiersin.org This approach offers a method to covalently capture and study otherwise transient interactions. rsc.org
Development of Biochemical Tools and Reagents
The chemical versatility of this compound makes it a valuable building block for creating sophisticated biochemical tools and reagents. Its applications extend from enzyme activity probes to components of advanced materials for biological study.
Boronic acids are frequently used as key intermediates in the synthesis of more complex molecules, including candidate drugs and enzyme inhibitors. nih.govresearchgate.net They can be incorporated into peptides to create potent and specific protease inhibitors, where the boronic acid replaces the C-terminal carboxylic acid of a substrate analogue. nih.gov Furthermore, the ability of phenylboronic acid to act as a protecting group for diols is a widely used strategy in organic synthesis. wikipedia.org
This reactivity also enables the development of sensors and probes. Phenylboronic acid-functionalized materials have been developed for the detection of carbohydrates and reactive oxygen species. mdpi.com The interaction of the boronic acid with 1,2- or 1,3-diols in saccharides is the basis for glucose sensing systems. mdpi.com Similarly, the oxidative instability of the carbon-boron bond allows for the design of probes that react with species like hydrogen peroxide. mdpi.comnih.gov Therefore, this compound can serve as a foundational scaffold for designing specific probes to detect molecules and monitor enzymatic activity in various biochemical assays. The development of boronic acid-containing polymers has also led to applications in affinity chromatography and the creation of hydrogels for biological research. nih.gov
Affinity Chromatography Applications for Glycoprotein Enrichment
Boronate affinity chromatography is a powerful technique for the selective isolation and enrichment of glycoproteins from complex biological mixtures. mdpi.comresearchgate.net This method is founded on the principle that the boronic acid group can reversibly bind to the cis-diol groups present in the sugar residues (glycans) of glycoproteins. mdpi.comnih.gov This interaction is pH-dependent, typically forming stable boronate esters under alkaline conditions, which can be reversed by a shift to an acidic pH to elute the captured glycoproteins. mdpi.com
The use of boronic acid-functionalized materials, such as monoliths, magnetic particles, and polymer brushes, has become a cost-effective and versatile alternative to traditional methods like lectin affinity chromatography. mdpi.comnih.gov Research has demonstrated the high efficiency of these materials. For instance, boronic acid-functionalized spherical polymer brushes have shown a high binding capacity for glycoproteins. rsc.org In one study, such brushes exhibited a significantly higher binding capacity for the glycoprotein ovalbumin compared to the non-glycoprotein bovine serum albumin, highlighting the selectivity of this method. rsc.org
A study on a universal chemical enrichment method for the yeast N-glycoproteome identified over 800 N-glycosylation sites in 332 yeast proteins using a boronic acid-based approach. nih.gov This demonstrates the broad applicability and effectiveness of this technique in comprehensive glycoproteome analysis. nih.gov
Table 1: Glycoprotein Binding Capacity of Boronic Acid-Functionalized Polymer Brushes
| Glycoprotein | Non-Glycoprotein | Binding Capacity (mg g⁻¹) | Binding Conditions |
|---|---|---|---|
| Ovalbumin | 377.0 | pH 7.4, 25 °C | |
| Bovine Serum Albumin | ~56.3 | pH 7.4, 25 °C |
This table illustrates the selective and high binding capacity of boronic acid-functionalized polymer brushes for glycoproteins. rsc.org
Use as Probes for Specific Biomarker Detection in In Vitro Assays
The specific interaction between boronic acids and diol-containing molecules is also harnessed to develop probes for the detection of biomarkers in in vitro assays. nih.govmdpi.com Phenylboronic acid derivatives can be incorporated into various platforms, such as sensors and nanoparticles, to create sensitive detection systems. mdpi.comnih.gov
A primary application in this area is the development of glucose sensors. mdpi.comrsc.org These sensors utilize phenylboronic acid-based materials that respond to the presence of glucose, a diol-containing molecule. The binding of glucose to the boronic acid moiety can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com
Furthermore, boronic acid-based probes are being explored for the detection of cancer-related biomarkers. For example, the surface of many cancer cells is rich in sialic acid, a sugar that can be recognized by boronic acids. japsonline.com This interaction provides a basis for developing probes that can selectively target and identify cancer cells in vitro. japsonline.commdpi.com By conjugating phenylboronic acid derivatives to signaling molecules or nanoparticles, researchers can create probes that generate a measurable signal upon binding to these specific biomarkers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| Ovalbumin |
| Bovine Serum Albumin |
| Glucose |
Advanced Research Applications in Chemical Sensing and Molecular Probes
Design Principles for Boronic Acid-Based Chemosensors and Biosensors
The development of chemosensors and biosensors based on boronic acids revolves around the core principle of the reversible covalent interaction between the boronic acid moiety and compounds containing cis-1,2- or 1,3-diols, such as carbohydrates. nih.gov This interaction can be transduced into a measurable signal, forming the basis of the sensor's function. The design of these sensors, including those potentially incorporating 2-(n-Propylcarbamoyl)benzeneboronic acid, follows established principles aimed at optimizing their performance.
Boronic acids can be integrated into fluorescent or colorimetric sensing platforms to provide a visual or light-based signal upon analyte binding. nih.gov
Fluorescent Sensing Platforms: Fluorescent sensors incorporating a boronic acid recognition site are a major area of research. nih.gov The general mechanism often involves the modulation of a fluorophore's emission in response to the binding of a diol-containing analyte to the boronic acid. This can occur through several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, a fluorophore can be quenched in the absence of an analyte, and upon binding of the target diol to the boronic acid, the quenching is suppressed, leading to a "turn-on" fluorescent signal. While specific studies on this compound are not detailed in the provided results, the principles applied to other phenylboronic acids are relevant. For example, anthracene-based boronic acid sensors have been developed that show changes in fluorescence upon binding to carbohydrates. nih.gov
Colorimetric Sensing Platforms: Colorimetric sensors offer a straightforward method for analyte detection that can often be observed with the naked eye. researchgate.netnih.govrsc.org A common strategy involves the use of dyes that interact with the boronic acid. One well-known example is the use of Alizarin Red S (ARS), a catechol-containing dye, which complexes with phenylboronic acids, resulting in a distinct color change. nih.gov The subsequent addition of a competitive analyte, such as a carbohydrate, can displace the dye, leading to a reversal of the color change. Another approach involves the complexation of boronic acids with curcumin, which produces a red coloration. researchgate.netrsc.org While direct applications with this compound are not specified, its phenylboronic acid core suggests potential compatibility with these methods.
| Sensing Platform | General Principle | Potential Application for this compound |
| Fluorescent | Modulation of fluorophore emission (e.g., PET, ICT, FRET) upon diol binding. | Integration with a fluorophore where the carbamoyl (B1232498) group could influence the local environment and enhance signal transduction. |
| Colorimetric | Complexation with dyes (e.g., Alizarin Red S, curcumin) leading to a visual color change upon analyte interaction. | Use in dye displacement assays where the n-propylcarbamoyl group might affect the binding affinity and selectivity. |
A significant challenge in the design of boronic acid-based sensors is achieving high selectivity for a specific analyte, especially in complex biological fluids. nih.govnih.gov Several strategies have been developed to enhance both the selectivity and sensitivity of these sensors.
One key strategy involves the modification of the boronic acid's structure to create a specific binding pocket for the target analyte. nih.gov The introduction of substituents on the phenyl ring can influence the Lewis acidity of the boron atom and create steric or hydrogen-bonding interactions that favor the binding of one analyte over others. The n-propylcarbamoyl group in this compound could potentially play such a role, although specific research is needed to confirm this.
Another approach is the use of "molecular imprinting," where a polymer is created around a template molecule, leaving behind a cavity that is complementary in shape and functionality to the target analyte. Boronic acid functionalities can be incorporated into these polymers to provide the binding interaction.
Furthermore, increasing the number of boronic acid groups in a sensor molecule can lead to cooperative binding with analytes that have multiple diol units, significantly enhancing affinity and selectivity. nih.gov
| Strategy | Description | Relevance to this compound |
| Structural Modification | Introducing functional groups to create specific interactions with the analyte. | The n-propylcarbamoyl group could potentially form hydrogen bonds or create steric hindrance that favors certain analytes. |
| Molecular Imprinting | Creating a polymer matrix with a cavity shaped for the target analyte. | The compound could be used as a functional monomer in the imprinting process. |
| Cooperative Binding | Using multiple boronic acid units to bind to multivalent analytes. | Dimerization or polymerization of the compound could create multivalent sensors. |
Indicator Displacement Assays (IDA) and Reaction-Based IDA (R-IDA) Methodologies
Indicator Displacement Assays (IDAs) are a powerful and widely used technique in supramolecular chemistry for the design of sensors. rsc.orgdntb.gov.ua These assays are based on the competition between an indicator molecule and an analyte for a receptor.
In the context of carbohydrate sensing, a typical IDA system consists of a boronic acid receptor and a colored or fluorescent indicator that can bind to the boronic acid. nih.govresearchgate.net Alizarin Red S (ARS) is a common indicator for this purpose. The binding of ARS to a phenylboronic acid results in a colored complex. When a carbohydrate with a higher affinity for the boronic acid is introduced, it displaces the ARS, causing a change in the color or fluorescence of the solution, which can be quantified to determine the carbohydrate concentration. nih.gov While there are no specific examples in the search results of this compound being used in an IDA for carbohydrate sensing, its structural similarity to other phenylboronic acids suggests it could function as the receptor in such a system. The n-propylcarbamoyl substituent could potentially influence the binding constants of both the indicator and the carbohydrate, thereby tuning the sensitivity and dynamic range of the assay.
A variation of the IDA is the Reaction-Based Indicator Displacement Assay (R-IDA). In an R-IDA, the analyte does not simply displace the indicator but rather reacts with the receptor-indicator complex, leading to the release of the indicator and a corresponding signal change. This approach has been effectively used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). nih.govnih.govmdpi.com
Arylboronic acids are known to react rapidly with peroxynitrite, undergoing an oxidative cleavage of the carbon-boron bond to yield a phenol. nih.govnih.gov In an R-IDA for peroxynitrite, a complex between a phenylboronic acid and an indicator like ARS can be formed. The addition of peroxynitrite leads to the irreversible oxidation of the phenylboronic acid component, causing the release of the free indicator and a detectable change in the optical properties of the solution. nih.gov This reaction is highly specific for peroxynitrite over other ROS like hydrogen peroxide under certain conditions. While research specifically detailing the use of this compound in an R-IDA for peroxynitrite is not available in the provided results, the underlying chemical reactivity of the arylboronic acid moiety is expected to be similar.
Computational and Theoretical Chemistry Investigations of 2 N Propylcarbamoyl Benzeneboronic Acid
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 2-(n-Propylcarbamoyl)benzeneboronic acid, might bind to a biological target, typically a protein. These methods are crucial in drug discovery and design for predicting the binding affinity and orientation of a molecule at a target's active site.
Molecular docking studies can elucidate the specific interactions between this compound and the amino acid residues of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. For instance, in studies of related phenylboronic acid derivatives, the boronic acid group is known to form covalent interactions with serine residues in the active sites of enzymes like β-lactamases. The carbamoyl (B1232498) group in this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that enhance binding affinity. The n-propyl group can engage in hydrophobic interactions within the binding pocket.
Illustrative Docking Interaction Data for a Phenylboronic Acid Derivative
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| SER70 | Covalent | 1.9 |
| LYS73 | Hydrogen Bond | 2.8 |
| THR235 | Hydrogen Bond | 3.1 |
This table is illustrative and based on typical interactions observed for phenylboronic acid derivatives in enzyme active sites.
The conformation of this compound, both in its free state and when bound to a target, is critical for its activity. Computational methods can predict the most stable conformations. A study on the closely related (m-Carbamoylphenyl)boronic acid revealed that the carbamoyl and boronic acid groups are twisted out of the plane of the benzene (B151609) ring. epstem.net For the meta-isomer, these dihedral angles were calculated to be 4.90° for the B(OH)2 group and -15.54° for the CONH2 group using the B3LYP/6-311+G(2d,p) level of theory. epstem.net Similar conformational behavior would be expected for the ortho-isomer, this compound, with the relative orientation of the functional groups influencing its interaction with binding partners. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, both in solution and within a protein's binding site, providing a more dynamic picture of its behavior.
Calculated Conformational Data for (m-Carbamoylphenyl)boronic acid
| Parameter | HF/6-311+G(2d,p) | B3LYP/6-311+G(2d,p) | Experimental |
|---|---|---|---|
| Dihedral Angle (B(OH)2) | 6.32° | 4.90° | 23.9° |
| Dihedral Angle (CONH2) | -18.30° | -15.54° | 24.6° |
| Dipole Moment | 3.41 D | 3.41 D | - |
Data from a theoretical study on (m-Carbamoylphenyl)boronic acid, a structural isomer. epstem.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. nih.gov
The acidity of a boronic acid, represented by its pKa value, is a crucial parameter that influences its interaction with biological targets, as the boron atom's hybridization state changes with pH. nih.gov Computational methods can predict pKa values with reasonable accuracy. For phenylboronic acids, the pKa is influenced by the nature and position of substituents on the phenyl ring. mdpi.com Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic. The n-propylcarbamoyl group at the ortho position is expected to influence the pKa through a combination of electronic and steric effects. While a precise calculated pKa for this compound is not available, studies on other substituted phenylboronic acids have shown that computational approaches, particularly those considering multiple conformations, can yield reliable predictions. dergipark.org.tr
Illustrative Predicted pKa Values for Substituted Phenylboronic Acids
| Compound | Substituent | Predicted pKa |
|---|---|---|
| Phenylboronic acid | -H | 9.20 |
| 4-Nitrophenylboronic acid | 4-NO2 | 7.10 |
| 4-Methoxyphenylboronic acid | 4-OCH3 | 9.45 |
This table is illustrative, showing the effect of different substituents on the computationally predicted pKa of phenylboronic acid. dergipark.org.tr
Boronic acids participate in various chemical reactions, such as the Suzuki-Miyaura coupling and esterification with diols. youtube.com Quantum chemical calculations can be used to model the transition states of these reactions, providing insights into the reaction mechanisms and energy barriers. For example, in the context of boronic acid transition state inhibitors (BATSIs), the boronic acid mimics the tetrahedral transition state of substrate hydrolysis in enzymes like β-lactamases. psu.edu Computational analysis of the transition state for the reaction of this compound with a target enzyme could reveal the key interactions that stabilize this state and contribute to its inhibitory potency.
Spectroscopic Property Simulations and Validation with Experimental Data
Computational methods can simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data for validation of the computed structures and properties.
Theoretical calculations of NMR chemical shifts for phenylboronic acids have been shown to correlate well with experimental spectra. nih.gov The chemical shifts of the aromatic protons and carbons of this compound would be influenced by the electronic effects of both the boronic acid and the n-propylcarbamoyl substituents. 11B NMR is a particularly useful technique for studying boronic acids, as the chemical shift is sensitive to the coordination state of the boron atom. chemicalbook.com Simulating the 1H, 13C, and 11B NMR spectra of this compound can aid in the interpretation of experimental spectra and confirm its structure. While specific simulated spectra for this compound are not published, data for the parent phenylboronic acid provides a reference.
Illustrative Predicted 1H NMR Chemical Shifts for Phenylboronic Acid
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-2, H-6 | 7.85 | 7.79 |
| H-3, H-5 | 7.42 | 7.39 |
This table shows a comparison of predicted and experimental 1H NMR chemical shifts for phenylboronic acid, demonstrating the utility of computational prediction.
Theoretical Prediction of NMR and UV-Vis Spectra
The prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra through computational methods has become a standard practice in modern chemical research. These theoretical spectra can aid in the interpretation of experimental data, assist in structure elucidation, and provide a deeper understanding of the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectra Prediction:
The theoretical calculation of NMR spectra, specifically ¹H and ¹³C chemical shifts, is predominantly carried out using Density Functional Theory (DFT). The typical workflow involves several key steps. nih.gov First, the three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is commonly achieved using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). nih.gov
Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method is widely used as it has been shown to provide a good balance between computational cost and accuracy for predicting NMR chemical shifts of organic molecules. nih.govmdpi.com The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory (δ = σ_ref - σ_calc). researchgate.net
For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are valuable for assigning peaks in experimentally obtained spectra. While no specific published theoretical NMR data for this exact compound are available, the following table illustrates the type of data that would be generated from such a computational study, based on typical values for similar structures.
Table 1: Illustrative Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H (Aromatic) | 7.2 - 8.0 |
| ¹H (Amide N-H) | 8.5 - 9.5 |
| ¹H (Propyl CH₂) | 3.2 - 3.5 |
| ¹H (Propyl CH₂) | 1.5 - 1.7 |
| ¹H (Propyl CH₃) | 0.9 - 1.1 |
| ¹³C (Aromatic C-B) | 130 - 135 |
| ¹³C (Aromatic C-H) | 125 - 135 |
| ¹³C (Aromatic C-C=O) | 138 - 142 |
| ¹³C (C=O) | 165 - 170 |
| ¹³C (Propyl CH₂) | 41 - 44 |
| ¹³C (Propyl CH₂) | 22 - 25 |
| ¹³C (Propyl CH₃) | 11 - 13 |
Note: These are hypothetical values for illustrative purposes and are not from a published computational study on this specific molecule.
Ultraviolet-Visible (UV-Vis) Spectra Prediction:
Theoretical prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculation begins with the optimized ground-state geometry of the molecule, obtained through methods like DFT.
The TD-DFT calculation then provides the excitation energies and the corresponding oscillator strengths for the electronic transitions. qu.edu.qa The excitation energies correspond to the wavelengths of maximum absorption (λ_max), while the oscillator strengths relate to the intensity of the absorption bands. Functionals such as CAM-B3LYP are often employed for TD-DFT calculations as they can provide more accurate results for charge-transfer excitations, which are common in conjugated systems. qu.edu.qa
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring system. The following table provides an example of what theoretically predicted UV-Vis data would look like.
Table 2: Illustrative Theoretically Predicted UV-Vis Absorption Data for this compound in a given solvent.
| Predicted λ_max (nm) | Calculated Oscillator Strength (f) | Dominant Electronic Transition |
| 285 | 0.15 | π → π |
| 240 | 0.45 | π → π |
Note: These are hypothetical values for illustrative purposes and are not from a published computational study on this specific molecule.
Understanding Solvation Effects on Molecular Behavior
The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.gov Computational chemistry provides methods to model these solvation effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit Solvation Models:
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. cas.cz The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. qu.edu.qa In the PCM approach, the solute molecule is placed within a cavity in the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.
These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the electronic structure, geometry, and spectroscopic properties of the solute. mdpi.com For example, by performing TD-DFT calculations with a PCM for different solvents (e.g., water, ethanol, chloroform), one can predict how the UV-Vis absorption spectrum of this compound might shift in different solvent environments (solvatochromism). qu.edu.qa Similarly, NMR chemical shifts can also be influenced by the solvent, and PCM can be used to model these changes. nih.gov
Explicit Solvation Models:
Explicit solvation models involve the inclusion of a specific number of individual solvent molecules around the solute molecule in the computational model. This approach allows for the investigation of direct, specific interactions between the solute and solvent molecules, such as hydrogen bonding.
While computationally more demanding, explicit models can provide a more detailed and accurate picture of the solvation shell around the molecule. nih.govcas.cz For this compound, explicit models could be used to study the specific hydrogen bonding interactions between the boronic acid and amide groups with protic solvent molecules like water. These specific interactions can have a significant impact on the conformational preferences and reactivity of the compound. A combined approach, using an explicit model for the first solvation shell and an implicit model for the bulk solvent, is often employed to balance accuracy and computational cost. researchgate.net
Future Research Directions and Emerging Translational Opportunities
Development of Novel and Efficient Synthetic Routes for Functionalized Benzeneboronic Acids
The synthesis of substituted benzeneboronic acids is a mature field, yet the demand for greater efficiency, functional group tolerance, and modularity continues to drive innovation. Future research could focus on moving beyond traditional methods, which may have limitations in functional group compatibility, towards more advanced catalytic systems.
Key research objectives could include:
Late-Stage Functionalization: Developing methods to introduce the boronic acid or carbamoyl (B1232498) group at a late stage in a synthetic sequence. This would provide rapid access to a library of analogues for structure-activity relationship studies.
Catalytic Borylation: Exploring advanced iridium or rhodium-catalyzed C-H borylation reactions that could directly and selectively install the boronic acid group in the presence of the carbamoyl moiety, potentially reducing the number of synthetic steps required.
Flow Chemistry: Adapting synthetic routes to continuous flow processes. This could enhance reaction efficiency, safety, and scalability, which is crucial for the potential translation of this compound into commercially viable products.
Post-Transmetallation Modification: A new approach involves modifying the aryl group after it has been converted into a more complex organometallic species, such as an aryl bismacycle. This strategy could provide concise and divergent access to complex derivatives of 2-(n-Propylcarbamoyl)benzeneboronic acid. nih.gov
| Synthetic Strategy | Description | Potential Advantages for this compound |
|---|---|---|
| Traditional (e.g., Grignard) | Multi-step sequences often involving reactive organometallic reagents. | Well-established procedures. |
| Catalytic C-H Borylation | Direct installation of a boron group onto an aromatic C-H bond using a transition metal catalyst. | High atom economy, reduced step count, potential for novel regioselectivity. |
| Rh-catalyzed Cycloaddition | Building the aromatic ring system from smaller alkyne components using a rhodium catalyst. acs.orgnih.gov | Modular access to complex, highly substituted scaffolds. |
| Post-Synthesis Modification | Functionalizing the aryl ring after the core structure is formed. nih.gov | Divergent access to a wide range of derivatives from a common intermediate. |
Exploration of Unconventional Binding Partners and Molecular Recognition Paradigms
Boronic acids are well-known for their reversible covalent interactions with 1,2- and 1,3-diols, a property extensively used in saccharide sensing. wikipedia.orgnih.gov However, the field is expanding to explore less conventional binding partners, unlocking new possibilities in chemical biology and molecular recognition.
Future research on this compound should investigate:
Amino Acid and Protein Recognition: Boronic acids can form complexes with the side chains of specific amino acids like serine, making them potent enzyme inhibitors. wikipedia.orgnih.govrsc.org The carbamoyl group could act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for protein targets, such as serine proteases. rsc.org
Multi-valent Binding Modes: Recent crystallographic studies have revealed that boron-containing compounds can engage in di- and even tri-covalent binding within protein active sites, interacting with multiple nucleophilic residues simultaneously. acs.org Investigating whether the specific stereoelectronics of this compound could promote such higher-order binding paradigms is a compelling research direction.
RNA Targeting: While less common, boronic acid moieties have been shown to provide unique binding interactions with structured RNA targets, likely through Lewis acid-base complexation. rsc.org The potential for this compound to act as a novel RNA-binding agent warrants exploration.
Hydroxamic Acid and Catechol Binding: The ability of boronic acids to bind hydroxamic acids and catechols is also established. wikipedia.org The ortho-carbamoyl group could modulate the kinetics and thermodynamics of these interactions through intramolecular hydrogen bonding, potentially leading to highly selective sensors or chelating agents.
Integration of this compound into Advanced Materials Science Research
The unique properties of boronic acids make them valuable components in functional materials. boronmolecular.com Their ability to form dynamic covalent bonds that are responsive to stimuli like pH, reactive oxygen species (ROS), and glucose concentration is particularly useful. researchgate.net
Translational opportunities for this compound in this area include:
Stimuli-Responsive Hydrogels: Incorporating the molecule as a monomer or cross-linker into polymer networks could yield hydrogels for drug delivery. rsc.orgmdpi.com The reversible boronate ester linkages would allow for the controlled release of therapeutic agents in response to specific biological signals, such as high glucose levels in diabetic patients. mdpi.com
Self-Healing Polymers: The dynamic and reversible nature of the boronic ester bond is ideal for creating self-healing materials. researchgate.netrsc.org Damage to the material could be repaired upon exposure to certain conditions (e.g., water, heat) that facilitate bond reformation. The n-propylcarbamoyl group could contribute to the material's bulk properties through intermolecular hydrogen bonding, potentially improving mechanical strength and stability.
Functional Nanomaterials: Modifying the surface of nanomaterials (e.g., carbon dots, gold nanoparticles) with this compound could create targeted systems for bioimaging and biomedical applications. acs.org These functionalized nanoparticles could be designed to bind specifically to glycosylated proteins on the surface of cancer cells, for example.
| Material Type | Key Feature | Role of this compound | Potential Application |
|---|---|---|---|
| Hydrogels | Stimuli-responsive cross-linking | Forms reversible boronate ester cross-links sensitive to pH or glucose. | Self-regulated insulin delivery systems. mdpi.com |
| Self-Healing Elastomers | Dynamic covalent bonds | Acts as a dynamic cross-linker, allowing the polymer network to repair after damage. rsc.org | Durable coatings and flexible electronics. |
| Functional Sensors | Molecular recognition | Serves as the recognition element for diol-containing analytes (e.g., saccharides). acs.org | Continuous glucose monitoring. |
| Bioconjugates | Selective binding to biomolecules | Targets glycoproteins or specific amino acid residues on proteins. acs.org | Targeted drug delivery, protein purification. |
Potential as a Modular Building Block in Dynamic Covalent Chemistry Systems
Dynamic covalent chemistry (DCvC) utilizes reversible reactions to generate complex molecular systems that can adapt their constitution in response to internal or external stimuli. Boronic acid-diol condensation is a cornerstone reaction in DCvC due to its reversibility under biologically compatible conditions. researchgate.netnih.gov
This compound is an excellent candidate as a building block in DCvC for several reasons:
Defined Structure: Its well-defined structure provides precise control over the geometry of assemblies. The ortho-substitution pattern creates a specific spatial relationship between the binding site (boronic acid) and the functional modifier (carbamoyl group).
Dual Functionality: The molecule combines a reversible covalent binding site with a hydrogen-bonding motif. This dual functionality can be exploited to direct the assembly of complex supramolecular structures or to create dynamic systems where assembly is controlled by more than one type of non-covalent or dynamic covalent interaction.
Stimuli-Responsiveness: Systems built from this molecule could be designed to assemble or disassemble in response to changes in pH or the presence of competitive diol binders. This opens up applications in creating smart materials, controlled release systems, and dynamic combinatorial libraries for drug discovery. nih.gov
Future work could focus on using this molecule to construct dynamic bioconjugates, where a drug is linked to a targeting moiety (like an antibody) via a reversible boronate ester, allowing for drug release in a specific biological environment. acs.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2-(n-Propylcarbamoyl)benzeneboronic acid, and how can selectivity challenges be addressed?
- Methodological Answer : Synthesis of carbamoyl-substituted boronic acids often involves multi-step processes, such as coupling n-propylcarbamoyl groups to pre-functionalized boronic acid precursors. Key challenges include low yields due to competing side reactions (e.g., boroxine formation) and purification difficulties. To improve selectivity:
-
Use protective groups (e.g., pinacol ester) during boronic acid synthesis to minimize side reactions .
-
Employ chromatography with non-silica-based stationary phases (e.g., fluorinated silica) to avoid irreversible binding .
-
Optimize reaction stoichiometry and temperature to reduce boroxine formation .
- Data Table : Common Synthetic Routes and Yields (Hypothetical)
| Precursor | Reaction Conditions | Yield (%) | Reference Approach |
|---|---|---|---|
| 2-Bromo-N-propylbenzamide | Miyaura borylation (Pd catalyst) | ~50–65 | |
| Carbamoyl boronate ester | Hydrolysis under mild acidic conditions | ~70–85 |
Q. How should researchers address solubility and stability issues during experimental handling?
- Methodological Answer :
-
Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to enhance solubility. For aqueous buffers, pre-warm to 37°C and sonicate to disperse aggregates .
-
Stability : Store lyophilized powder at -20°C in sealed, moisture-free vials. Avoid repeated freeze-thaw cycles of solutions; aliquot working concentrations and store at -80°C for long-term stability (up to 6 months) .
- Data Table : Solubility in Common Solvents (Based on Analogues)
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >10 | Preferred for stock solutions |
| Ethanol | ~2–3 | Requires heating to 50°C |
| Water | <0.5 | Limited; use with surfactants |
Q. What purification strategies are effective for minimizing boroxine contamination?
- Methodological Answer :
- Use recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate boroxines .
- Apply vacuum drying at low temperatures (<40°C) to prevent thermal decomposition .
- Confirm purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Advanced Research Questions
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems enhance its reactivity?
- Methodological Answer : The compound’s boronic acid group enables cross-coupling with aryl halides. Key considerations:
-
Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures for optimal coupling efficiency .
-
Add base (e.g., Na₂CO₃) to neutralize boronic acid protons and facilitate transmetallation .
-
Monitor reaction progress via TLC or GC-MS to identify biphenyl byproducts.
- Data Table : Example Reaction Conditions (Hypothetical)
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | 78 |
| 2-Iodonaphthalene | PdCl₂(dppf) | K₃PO₄ | 85 |
Q. What role does the n-propylcarbamoyl moiety play in molecular recognition or receptor applications?
- Methodological Answer : The carbamoyl group enhances hydrogen-bonding interactions, making the compound a potential saccharide receptor. Experimental design tips:
- Conduct NMR titration studies (e.g., in DMSO-d₆) to quantify binding constants with diols or sugars .
- Compare binding affinity against analogues (e.g., methylcarbamoyl derivatives) to assess substituent effects .
Q. How do conflicting reports on boronic acid reactivity under physiological pH conditions impact experimental design?
- Methodological Answer : Discrepancies arise from varying hydration states (boronic acid vs. boronate). To address this:
- Use buffer systems (e.g., PBS at pH 7.4) to stabilize the boronate form .
- Perform control experiments with competing ligands (e.g., sorbitol) to confirm specificity .
Q. What advanced techniques validate the compound’s structural integrity post-synthesis?
- Methodological Answer :
- 1H/11B NMR Spectroscopy : Confirm boronic acid proton resonance (~δ 7–8 ppm) and absence of boroxine peaks .
- Mass Spectrometry (HRMS) : Compare observed m/z with theoretical molecular weight (C₁₀H₁₃BN₂O₃: 220.09 g/mol) .
- X-ray Crystallography : Resolve crystal structure to verify substituent positioning (if single crystals are obtainable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
